molecular formula C8H7Br2FO B13924678 (5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol

(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol

Cat. No.: B13924678
M. Wt: 297.95 g/mol
InChI Key: BVMZXJBFMHZBSV-UHFFFAOYSA-N
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Description

(5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol is an organic compound that contains bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol typically involves the bromination of a precursor compound, followed by the introduction of a hydroxyl group. One possible route is:

    Bromination: Starting with a fluorophenylmethanol derivative, bromine is added to the aromatic ring under controlled conditions to introduce the bromine atoms.

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atoms can be reduced to form a less reactive compound.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dehalogenated compounds.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug development due to its unique functional groups.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-(bromomethyl)-4-chlorophenyl)methanol: Similar structure but with chlorine instead of fluorine.

    (5-Bromo-2-(bromomethyl)-4-methylphenyl)methanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of both bromine and fluorine atoms in (5-Bromo-2-(bromomethyl)-4-fluorophenyl)methanol makes it unique, potentially offering distinct reactivity and interactions compared to its analogs.

Properties

Molecular Formula

C8H7Br2FO

Molecular Weight

297.95 g/mol

IUPAC Name

[5-bromo-2-(bromomethyl)-4-fluorophenyl]methanol

InChI

InChI=1S/C8H7Br2FO/c9-3-5-2-8(11)7(10)1-6(5)4-12/h1-2,12H,3-4H2

InChI Key

BVMZXJBFMHZBSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)CBr)CO

Origin of Product

United States

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